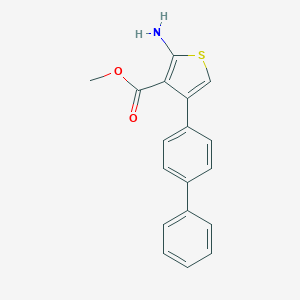

Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H15NO2S and its molecular weight is 309.4g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Interactions

Research on related thiophene derivatives, such as methyl 2‐amino‐4,5,6,7‐tetrahydro‐1‐benzothiophene‐3‐carboxylate, highlights the compound's crystal structure, showcasing a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. This study provides insights into the compound's molecular configuration and the significance of intra- and intermolecular N-H···O hydrogen bonds in stabilizing its structure (Vasu et al., 2004).

Chemical Transformations and Synthesis

Another aspect of this compound's application lies in its reactivity with orthoesters, leading to the formation of N-(2-carbomethoxy thienyl) imidates. This process opens new pathways for synthesizing [3,2-d]4(3H)thienopyrimidinones, offering a glimpse into the compound's versatility in chemical transformations (B. Hajjem et al., 2010).

Pharmaceutical Applications

Investigations into derivatives of thiophene have also revealed their potential in pharmaceutical applications. For instance, the structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives indicates their preferential inhibition of tumor cell proliferation, including T-lymphoma/leukemia and several other cancer types. This research underscores the compound's role in the development of novel anticancer agents (Joice Thomas et al., 2014).

Spectrophotometric Analysis

The compound's utility extends to spectrophotometric analysis, with the synthesis of new thienylazo reagents based on thiophendiazonium salts. These reagents, derived from interactions with β-naphthol, demonstrate potential for analytical research, particularly in measuring the impacts of structure on spectrophotometric properties (O. Barabash et al., 2020).

Environmental Sensing

Furthermore, derivatives of this compound have been explored for environmental sensing applications, such as a fluorescent chloride sensor synthesized via selective nitration of a biphenyl derivative. This sensor exhibits a unique property of changing emission color in the presence of chloride ions, highlighting its application in detecting environmental pollutants (Tanmay Das et al., 2021).

Wirkmechanismus

Target of Action

It is known that the compound forms multiple hydrogen bonds with amino acids in their active pockets , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It has been observed that the compound forms two or more hydrogen bonds with amino acids . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function or activity.

Result of Action

Some synthesized compounds similar in structure have shown significant cytotoxic effects , suggesting that this compound may also have potential cytotoxic properties.

Eigenschaften

IUPAC Name |

methyl 2-amino-4-(4-phenylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c1-21-18(20)16-15(11-22-17(16)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEKOCDAFWCYBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301184767 |

Source

|

| Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-16-9 |

Source

|

| Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-bromophenyl)-N-(4-chlorobenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443908.png)

![N-(2-bromo-4,6-difluorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443911.png)

![6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid](/img/structure/B443914.png)

![3-{[3-(2,5-dimethylanilino)-3-oxopropyl]sulfanyl}-N-(2,5-dimethylphenyl)propanamide](/img/structure/B443916.png)

![3-chloro-5-(4-methylphenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443917.png)

![5-(4-chlorophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443919.png)

![3-chloro-N-(2-ethylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443921.png)

![5-(4-bromophenyl)-N-cyclohexyl-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443922.png)

![N-(2-bromo-4,6-difluorophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443924.png)

![2-{[3-(Ethoxycarbonyl)-4-(4-methoxyphenyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B443928.png)

![Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443929.png)